1-(3-Hydroxypropyl)theobromine
Overview
Description
1-(3-Hydroxypropyl)theobromine is a useful research compound. Its molecular formula is C10H14N4O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(3-Hydroxypropyl)theobromine, also known as 1-(3-Hydroxypropyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, are phosphodiesterases and adenosine receptors . These targets play crucial roles in various physiological processes, including signal transduction and neurotransmission .
Mode of Action
This compound interacts with its targets primarily through inhibition of phosphodiesterases and blockade of adenosine receptors . This interaction leads to changes in intracellular cyclic AMP levels and neurotransmitter release .
Biochemical Pathways
The compound affects the biochemical pathways related to cyclic AMP and adenosine signaling . The downstream effects include changes in cellular signaling and neurotransmission .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cellular signaling, neurotransmission, and possibly mood .
Action Environment
Environmental factors, such as the presence of other compounds and physiological conditions, can influence the action, efficacy, and stability of this compound . For example, the compound’s effects can be influenced by its concentration in the environment, the presence of other methylxanthines, and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
1-(3-Hydroxypropyl)theobromine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterases, where it acts as an inhibitor. This inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn affects various cellular processes. Additionally, this compound has been shown to interact with adenosine receptors, particularly A1 and A2A receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In neuronal cells, it has been observed to enhance neurotransmitter release by inhibiting adenosine receptors, leading to increased alertness and cognitive function. In immune cells, particularly macrophages, this compound stimulates the production of nitric oxide and prostaglandin E2, which are crucial for immune responses . Furthermore, it influences cell signaling pathways such as MAPK and NF-κB, which are vital for cellular responses to stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It binds to adenosine receptors, inhibiting their activity and leading to increased levels of cAMP. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, this compound inhibits phosphodiesterases, preventing the breakdown of cAMP and further amplifying its effects . This compound also influences gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in cAMP levels and prolonged activation of PKA, resulting in persistent changes in cellular functions . At higher concentrations, the compound may exhibit cytotoxic effects, leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve peripheral circulation without significant adverse effects. At higher doses, it can lead to toxic effects such as increased heart rate, anxiety, and gastrointestinal disturbances . In some animal models, high doses of this compound have been associated with liver and kidney damage, indicating the importance of dosage regulation .
Metabolic Pathways
This compound is metabolized primarily in the liver through demethylation and oxidation processes. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, particularly CYP1A2. The metabolites of this compound are excreted primarily through the urine . The compound’s metabolism can be influenced by various factors, including genetic polymorphisms, diet, and the presence of other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its effects on various cellular processes. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it influences calcium homeostasis and energy metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-6-11-8-7(12)9(16)14(4-3-5-15)10(17)13(8)2/h6,15H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVDQNEKGZLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208141 | |
Record name | 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59413-14-8 | |
Record name | 1-(3-Hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059413148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-HYDROXYPROPYL)-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMM2BK7040 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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